4-羟基雷美替仑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

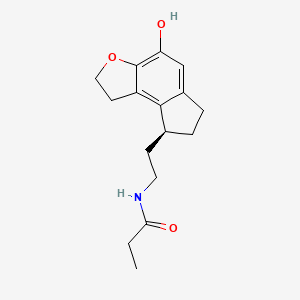

4-Hydroxy Ramelteon is a metabolite of Ramelteon . It is a bioactive small molecule and is used for research purposes .

Synthesis Analysis

A novel and practical synthesis of Ramelteon has been reported . The synthesis begins with the same material and includes three reactions: nucleophilic addition, hydrogenation, and propionylation . The overall yield in this process is almost twice as much as those in the known routes . Another process for the synthesis of Ramelteon has been reported in a patent .Molecular Structure Analysis

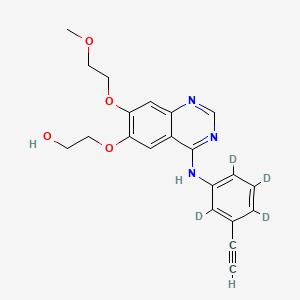

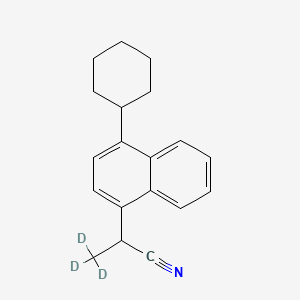

The molecular formula of 4-Hydroxy Ramelteon is C16 H21 N O3 . Its molecular weight is 275.34 . A molecular modelling analysis based on molecular mechanics, semi-empirical (PM3) and DFT (at B3LYP/6-31G* level) calculations show that Ramelteon and its metabolites have moderately large to large LUMO-HOMO energy differences .Physical And Chemical Properties Analysis

The melting point of 4-Hydroxy Ramelteon is 145-147°C and its boiling point is predicted to be 509.7±50.0 °C . The molecular formula of 4-Hydroxy Ramelteon is C16 H21 N O3 and its molecular weight is 275.34 .科学研究应用

代谢和药物-药物相互作用

4-羟基雷美替仑是雷美替仑的代谢物,在该药物的代谢和与其他药物的相互作用中起着重要作用。研究表明,雷美替仑在人肝微粒体中广泛代谢,通过由 CYP1A2、CYP2C19 和 CYP3A4 等酶催化的途径形成各种代谢物,包括 4-羟基雷美替仑。了解这一代谢过程对于理解雷美替仑的药代动力学及其潜在的药物-药物相互作用至关重要,特别是与氟伏沙明,后者通过抑制这些代谢途径而显着增加雷美替仑的暴露。这些信息对于制定涉及雷美替仑的安全有效的治疗策略至关重要,尤其是在服用多种药物的患者中 (Obach & Ryder, 2010).

神经化学特性和受体选择性

雷美替仑的作用机制归因于其对褪黑激素受体 MT1 和 MT2 的高亲和力,这些受体参与调节昼夜节律和睡眠-觉醒周期。研究表明,雷美替仑在这些受体上的选择性激动剂活性明显高于褪黑激素,表明其在睡眠障碍和其他可能受昼夜节律影响的疾病中的潜在治疗应用。这种受体选择性突出了雷美替仑在治疗失眠方面的有效性,而没有通常与非选择性药物相关的副作用 (Kato 等,2005).

药代动力学和吸收

了解雷美替仑的药代动力学和吸收,包括其代谢物(如 4-羟基雷美替仑),对于优化其临床应用至关重要。研究详细阐述了雷美替仑及其代谢物的快速吸收和消除,突出了肾脏排泄在其消除中的重要作用。这些知识有助于预测雷美替仑在人体内的行为,包括其生物利用度及其肾功能对其药代动力学的影响,有助于针对睡眠障碍的个性化治疗方法 (Stevenson 等,2004).

心脏保护特性

有趣的是,雷美替仑及其代谢物(包括 4-羟基雷美替仑)已被研究其潜在的心脏保护特性。激活雷美替仑选择性激动剂的褪黑激素受体与心脏保护有关,可能通过线粒体钾通道的参与。这表明雷美替仑除了睡眠障碍外还有治疗应用,可以保护心脏病中常见的问题缺血再灌注损伤。对这些特性的探索可能会导致雷美替仑在心血管药物中的新治疗用途 (Stroethoff 等,2018).

作用机制

Target of Action

Mode of Action

Pharmacokinetics

安全和危害

生化分析

Biochemical Properties

4-Hydroxy Ramelteon is metabolized in the body to form eight metabolites via six pathways . The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring . This metabolism is catalyzed by CYP1A2, 2C19, and 3A4 enzymes .

Cellular Effects

In cellular models, 4-Hydroxy Ramelteon has shown to have effects on various types of cells. For instance, it has been found to mitigate cell cycle arrest in the G0/G1 phase in 6-OHDA-challenged SH-SY5Y neuronal cells . It also alleviated cellular senescence in 6-OHDA-treated SH-SY5Y neuronal cells by increasing telomerase activity and reducing the activity of SA-β-gal .

Molecular Mechanism

4-Hydroxy Ramelteon works by mimicking melatonin, a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 melatonin receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Hydroxy Ramelteon has shown to be effective in decreasing latency to persistent sleep and increasing total sleep time in freely moving monkeys . It has also been found to reduce core temperature and increase the distal-proximal skin gradient, which are associated with shorter sleep onset latencies and better sleep quality .

Dosage Effects in Animal Models

In animal models, the effects of 4-Hydroxy Ramelteon have been found to vary with different dosages. For instance, in a study evaluating the anxiolytic effect of Ramelteon in various rat models of anxiety, it was found that a combination of Ramelteon (1 mg/kg) and diazepam (0.5 mg/kg) showed an anxiolytic effect .

Metabolic Pathways

4-Hydroxy Ramelteon undergoes hydroxylation in human liver microsomes to form eight metabolites via six pathways . The main routes of metabolism include hydroxylation on the ethyl side chain and the benzylic position of the cyclopentyl ring .

Subcellular Localization

It is known that the compound is soluble and stable under normal conditions , which suggests it could potentially be distributed throughout various compartments within the cell.

属性

IUPAC Name |

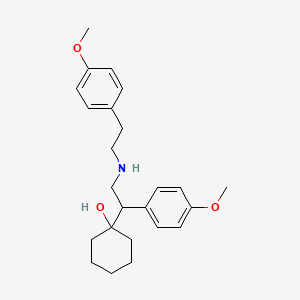

N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMQCJSLRUTQQH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)